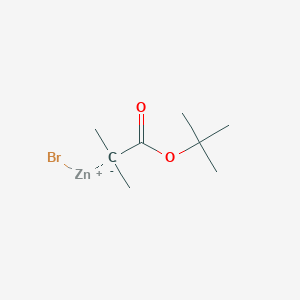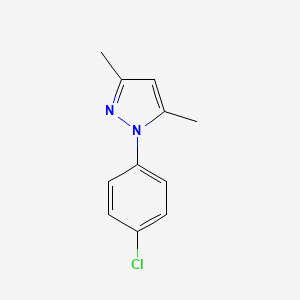
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, also known as 5-APB or Benfamine, is a synthetic compound belonging to the amphetamine class of drugs. It is a psychoactive stimulant that has been used as a research chemical in laboratory experiments. 5-APB has been studied for its potential therapeutic effects, such as its ability to increase alertness, reduce fatigue, and improve cognitive performance. It has also been studied for its potential to act as a pro-drug for other amphetamine-like compounds.
作用机制
The mechanism of action of 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% is not yet fully understood. It is thought to act as a monoamine releaser, meaning that it increases the release of monoamine neurotransmitters such as dopamine and serotonin from nerve cells in the brain. It is also thought to act as a monoamine reuptake inhibitor, meaning that it blocks the reuptake of monoamine neurotransmitters such as dopamine and serotonin from nerve cells in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% are not yet fully understood. However, it has been shown to increase alertness, reduce fatigue, and improve cognitive performance in laboratory experiments. It has also been shown to increase heart rate and blood pressure, as well as to cause pupil dilation. In addition, it has been shown to increase the release of monoamine neurotransmitters such as dopamine and serotonin from nerve cells in the brain.
实验室实验的优点和局限性
The advantages of using 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% in laboratory experiments include its ability to increase alertness, reduce fatigue, and improve cognitive performance. It also has a relatively low toxicity profile, making it safe to use in experiments. However, there are some limitations to using 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% in laboratory experiments. For example, it is not approved for human consumption, and its mechanism of action is not yet fully understood.
未来方向
The potential future directions for research on 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% include further studies on its mechanism of action, its potential therapeutic effects, and its potential to act as a pro-drug for other amphetamine-like compounds. In addition, further studies on its biochemical and physiological effects, as well as its potential toxic effects, are needed. Finally, further research is needed to determine its potential for use as a recreational drug and to assess its potential for abuse.
合成方法
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% can be synthesized in a laboratory setting by reacting pyridine with benzene-1,3-dicarboxylic acid in the presence of a base. The reaction is conducted in a solvent such as acetonitrile, and the resulting compound is purified by recrystallization. The purity of the compound can be measured using high-performance liquid chromatography (HPLC).
科学研究应用
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% has been studied extensively in laboratory settings as a research chemical. It has been used to study the effects of psychoactive stimulants on behavior, cognition, and physiology. It has also been used to study the effects of monoamine neurotransmitters such as dopamine and serotonin on the brain. In addition, 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% has been studied for its potential therapeutic effects, such as its ability to increase alertness, reduce fatigue, and improve cognitive performance.
属性
IUPAC Name |
5-(6-aminopyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-11-2-1-7(6-15-11)8-3-9(12(16)17)5-10(4-8)13(18)19/h1-6H,(H2,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWVYUKVICVLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329933.png)




![5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329986.png)



![[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%](/img/structure/B6330009.png)